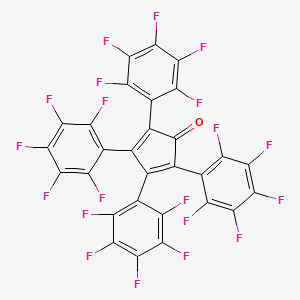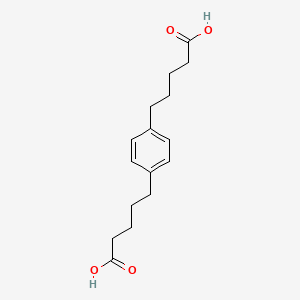![molecular formula C13H16N2 B14715913 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- CAS No. 6649-82-7](/img/structure/B14715913.png)
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- is a heterocyclic compound that belongs to the class of indole derivatives.
Vorbereitungsmethoden
The synthesis of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,2,3,4-tetrahydro-β-carboline with suitable reagents can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- involves its interaction with specific molecular targets. For example, it acts as an estrogen receptor modulator, binding to estrogen receptors and influencing their activity . This interaction can lead to the inhibition of cancer cell proliferation and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- can be compared with other similar compounds, such as:
2-Methyl-1,2,3,4-tetrahydro-β-carboline: This compound shares a similar structure but differs in its methylation pattern.
The uniqueness of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6649-82-7 |
|---|---|
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1,6-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2/c1-8-3-4-12-11(7-8)10-5-6-14-9(2)13(10)15-12/h3-4,7,9,14-15H,5-6H2,1-2H3 |
InChI-Schlüssel |
KZXSLIJYGMWCBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



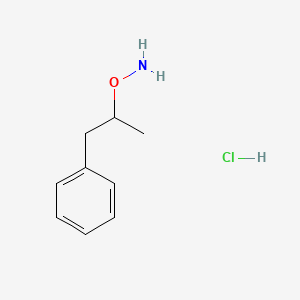
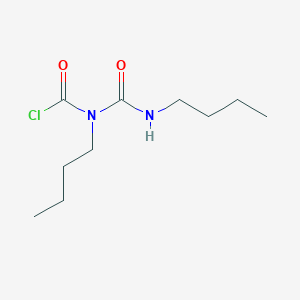

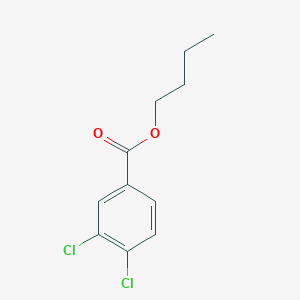
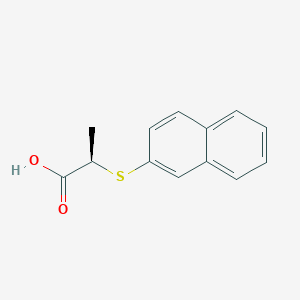
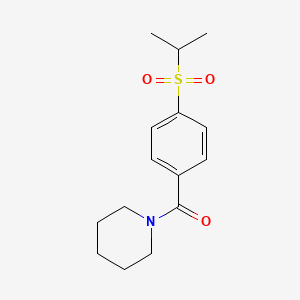
![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
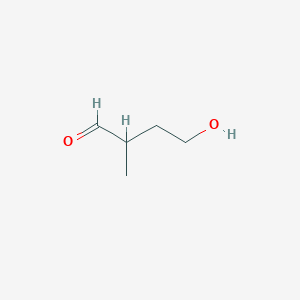
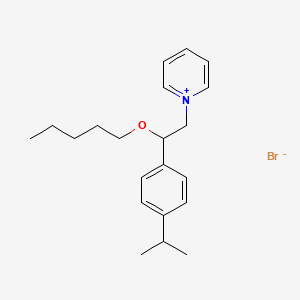
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
